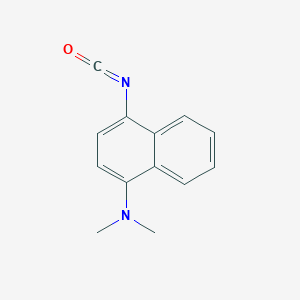acetonitrile CAS No. 110457-92-6](/img/structure/B14335301.png)
[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl](3-phenoxyphenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile is a synthetic organic compound known for its unique chemical structure and properties
準備方法
The synthesis of 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile involves several steps. The primary synthetic route includes the reaction of 3-phenoxybenzyl chloride with 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction conditions typically require a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield. Industrial production methods may involve scaling up this process with continuous flow reactors to enhance efficiency and consistency.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions with agents such as lithium aluminum hydride can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated intermediates, producing a range of substituted products.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
科学的研究の応用
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
When compared to similar compounds, 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile stands out due to its unique structural features and reactivity. Similar compounds include:
Cypermethrin: Another synthetic pyrethroid with similar insecticidal properties.
Permethrin: Known for its use in insect repellents and treatments for lice and scabies.
Deltamethrin: A potent insecticide with a different stereochemistry but similar mode of action.
These compounds share some chemical properties but differ in their specific applications and effectiveness, highlighting the uniqueness of 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile in various research and industrial contexts.
特性
| 110457-92-6 | |
分子式 |
C21H19Cl2NO |
分子量 |
372.3 g/mol |
IUPAC名 |
2-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]-2-(3-phenoxyphenyl)acetonitrile |
InChI |
InChI=1S/C21H19Cl2NO/c1-21(2)18(12-19(22)23)20(21)17(13-24)14-7-6-10-16(11-14)25-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3 |
InChIキー |
NUVJBUSYKHCWIK-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1C(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


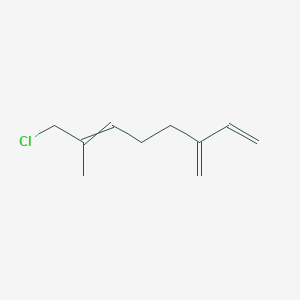


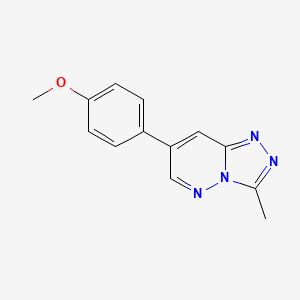
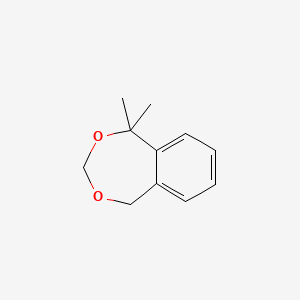

![1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]-](/img/structure/B14335269.png)
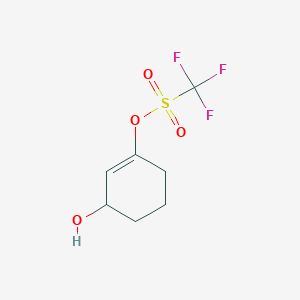
![2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol](/img/structure/B14335289.png)
